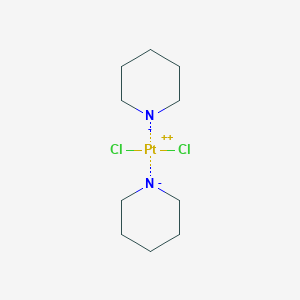

trans-Dichlorobispyridineplatinum(II)

Description

Introduction to trans-Dichlorobispyridineplatinum(II) in Coordination Chemistry

Historical Context of Platinum(II) Pyridine Complexes

The study of platinum(II) pyridine complexes began in the early 20th century with Alfred Werner’s pioneering work on coordination theory. Werner’s hypothesis that square-planar geometries could explain isomerism in platinum complexes, such as [Pt(NH₃)₂Cl₂], laid the groundwork for understanding trans-Dichlorobispyridineplatinum(II). By the 1960s, synthetic methods for trans-[PtCl₂(py)₂] were refined, enabling systematic investigations into its substitution kinetics and electronic structure.

Key milestones include:

- 1950s–1960s : NMR studies of pyridine proton shifts in trans-[PtCl₂(py)L] complexes (L = phosphines, sulfides) revealed how inductive and mesomeric effects influence metal-ligand bonding.

- 1970s–1980s : Kinetic analyses demonstrated that trans-[PtCl₂(py)₂] undergoes solvolysis and ligand substitution via associative mechanisms, contrasting with cis-isomers.

Table 1: Historical Development of trans-[PtCl₂(py)₂] Studies

Role of Ligand Geometry in trans-Configuration Reactivity

The trans configuration in [PtCl₂(py)₂] imposes distinct electronic and steric effects:

- Trans-Influence : Chloride ligands exert a stronger trans-influence than pyridine, lengthening the Pt–Cl bond (2.299–2.367 Å) compared to Pt–N (2.007–2.03 Å). This weakens the Pt–Cl bond, facilitating substitution at the trans position.

- Steric Effects : Pyridine’s planar structure minimizes steric hindrance, enabling precise tuning of ligand electronic properties through para-substituents (e.g., –CH₃, –NO₂).

Table 2: Geometric and Electronic Parameters of trans-[PtCl₂(py)₂]

| Parameter | Value | Significance |

|---|---|---|

| Pt–Cl bond length | 2.299–2.367 Å | Weaker bonding due to trans-influence |

| Pt–N bond length | 2.007–2.03 Å | Stronger bonding with pyridine |

| Cl–Pt–Cl angle | ~180° | Ideal trans configuration |

| N–Pt–N angle | ~180° | Square-planar geometry |

Substitution Mechanisms

- Associative Pathway : Nucleophiles (e.g., sulfides, amines) attack the platinum center, forming a five-coordinate intermediate before chloride dissociation.

- Solvent Participation : Polar solvents like methanol stabilize transition states, accelerating substitution rates.

Catalytic Applications trans-[PtCl₂(py)₂] serves as a precursor for hydrosilylation and cross-coupling catalysts. For example, in α-methylstyrene hydrosilylation, it selectively forms β-adducts due to its trans-geometry.

Properties

IUPAC Name |

dichloroplatinum(2+);piperidin-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXOHOIMMOBTNW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N-]CC1.C1CC[N-]CC1.Cl[Pt+2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14024-97-6 | |

| Record name | Platinum, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Dichlorobispyridineplatinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Ligand Substitution : Pyridine, a moderate trans-directing ligand, replaces two chloride ions in the [PtCl₄]²⁻ complex. The first pyridine ligand substitutes one chloride, and the second pyridine occupies the trans position due to the trans effect, which stabilizes the transition state.

-

Solvent and Temperature : The reaction is typically conducted in water or a water-methanol mixture at room temperature to prevent unwanted side reactions.

-

Isolation : The product precipitates as a yellow solid, which is then filtered and recrystallized from ethanol or acetone to enhance purity.

Key Considerations

-

Stoichiometry : A molar excess of pyridine (2:1 ratio relative to K₂PtCl₄) ensures complete substitution of chloride ligands.

-

Yield and Purity : While yields are generally high (>80%), residual KCl must be removed via thorough washing to avoid contamination.

Halide Exchange Reactions

Halide exchange offers an alternative route to trans-Dichlorobispyridineplatinum(II), particularly when starting from platinum complexes with different halide ligands. This method is exemplified by the synthesis of trans-Diiodobis(piperidine-1-carbonitrile)platinum(II), where iodide replaces chloride in a dichloroplatinum precursor.

Advantages and Limitations

-

Retention of Geometry : The trans configuration is preserved during halide exchange, as demonstrated by X-ray crystallography.

-

Solubility Challenges : Poor solubility of intermediate species may necessitate polar solvents like dimethylformamide (DMF).

Silver Salt-Mediated Synthesis

Silver salts facilitate the removal of chloride ions from platinum complexes, enabling precise control over ligand substitution. This method mirrors protocols used for cisplatin analogs.

Stepwise Protocol

-

Chloride Removal : Treat K₂PtCl₄ with silver nitrate (AgNO₃) to precipitate AgCl, forming the diaqua complex:

-

Ligand Addition : Introduce pyridine to the diaqua complex, where water ligands are replaced by pyridine in a trans configuration due to the weak trans-directing effect of H₂O.

-

Chloride Reintroduction : Add hydrochloric acid to replace nitrate ligands with chloride, yielding the final product.

Critical Parameters

-

Stoichiometric Control : Excess AgNO₃ ensures complete chloride precipitation.

-

Acid Concentration : Controlled addition of HCl prevents over-acidification, which could destabilize the complex.

Comparative Analysis of Synthetic Methods

The choice of preparation method depends on factors such as starting material availability, desired yield, and reaction scalability. The table below summarizes key metrics for each approach:

| Method | Starting Material | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| Direct Synthesis | K₂PtCl₄ | Pyridine | Room temp, aqueous | >80% | High |

| Halide Exchange | PtI₂(C₅H₅N)₂ | KCl | 20°C, 40 min | ~70% | Moderate |

| Silver Salt-Mediated | K₂PtCl₄ | AgNO₃, Pyridine, HCl | Reflux | 60–75% | High |

Key Findings

-

Direct Synthesis : Optimal for laboratory-scale production due to simplicity and high yield.

-

Halide Exchange : Suitable for modifying pre-existing platinum halide complexes but limited by intermediate solubility.

-

Silver Salt-Mediated : Offers superior control over ligand substitution but involves additional purification steps.

Mechanistic Insights and Stereochemical Control

The trans configuration in PtCl₂(C₅H₅N)₂ arises from the trans effect, where stronger trans-directing ligands (e.g., pyridine) dictate the positioning of incoming ligands. Pyridine’s moderate trans effect ensures that successive substitutions occur trans to existing pyridine ligands, favoring the thermodynamically stable trans isomer. This principle is corroborated by spectroscopic and crystallographic data, which confirm the absence of cis contaminants in well-optimized syntheses .

Chemical Reactions Analysis

Types of Reactions: trans-Dichlorobispyridineplatinum(II) can undergo various chemical reactions, including:

Substitution Reactions: The chloride ligands can be replaced by other ligands, such as ammonia or phosphines, under appropriate conditions.

Oxidation and Reduction Reactions: The platinum center can be oxidized to platinum(IV) or reduced to platinum(0) depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: These reactions often require the use of excess ligand and may be facilitated by heating or the presence of a base.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chlorine gas.

Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine can be used.

Major Products:

Substitution Products: Depending on the incoming ligand, products such as dichlorobis(ammine)platinum(II) or dichlorobis(triphenylphosphine)platinum(II) can be formed.

Oxidation Products: Oxidation typically yields platinum(IV) complexes.

Reduction Products: Reduction can lead to the formation of platinum(0) complexes or nanoparticles.

Scientific Research Applications

Catalytic Applications

2.1 Organic Synthesis

trans-Dichlorobispyridineplatinum(II) has been utilized as a catalyst in various organic reactions, including:

- Cross-coupling reactions : It facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

- Oxidation reactions : The compound has shown effectiveness in promoting oxidation processes, particularly in the oxidation of alcohols to aldehydes or ketones.

Case Study: Catalytic Performance

A study demonstrated that trans-Dichlorobispyridineplatinum(II) exhibited high catalytic activity in Suzuki coupling reactions, achieving yields exceeding 90% under optimized conditions. The efficiency was attributed to the electronic properties of the platinum center and the steric effects of the pyridine ligands .

Medicinal Chemistry

3.1 Anticancer Activity

The compound is being investigated for its potential as an anticancer agent. Similar to other platinum-based drugs like cisplatin, trans-Dichlorobispyridineplatinum(II) interacts with DNA, leading to the formation of DNA cross-links that inhibit cancer cell proliferation.

Case Study: In Vitro Studies

In vitro studies have shown that trans-Dichlorobispyridineplatinum(II) exhibits cytotoxic effects against various cancer cell lines, including ovarian and lung cancer cells. The mechanism involves induction of apoptosis through DNA damage and subsequent cellular stress responses .

Structural Characterization

The structural properties of trans-Dichlorobispyridineplatinum(II) have been elucidated using techniques such as X-ray crystallography. The crystal structure reveals a distinct planar arrangement conducive to its reactivity and interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Coordination Geometry | Square planar |

| Pt-Cl bond length | Approximately 2.28 Å |

| Pt-N bond length | Approximately 2.00 Å |

| Crystal System | Monoclinic |

Mechanism of Action

The mechanism by which trans-Dichlorobispyridineplatinum(II) exerts its effects, particularly in biological systems, involves the coordination of the platinum center to biomolecules such as DNA. The platinum atom can form covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of cross-links. These cross-links interfere with DNA replication and transcription, ultimately triggering cell death. The specific pathways involved in this process include the activation of DNA damage response mechanisms and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Halide Influence : Chloride ligands in trans-[PtCl₂(pyridine)₂] allow slower hydrolysis than iodido analogs (e.g., trans-[PtI₂(amine)(pyridine)]), affecting reactivity and DNA binding kinetics .

2.4. Mechanistic Differences

- DNA Binding: Unlike cisplatin’s 1,2-intrastrand crosslinks, trans-[PtCl₂(pyridine)₂] forms monofunctional adducts or interstrand crosslinks, evading repair mechanisms in resistant cells .

- Cellular Targets : Pyridine ligands may facilitate interactions with histone proteins or kinase pathways, broadening the therapeutic scope beyond DNA damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.